molecular formula C11H10O3 B3046529 2-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetic acid CAS No. 125564-43-4

2-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetic acid

Cat. No.: B3046529
CAS No.: 125564-43-4
M. Wt: 190.19 g/mol
InChI Key: XDFIZPRBAFKLGK-UHFFFAOYSA-N
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Description

2-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetic acid is a bicyclic carboxylic acid derivative featuring a 2,3-dihydro-1H-inden-1-one core substituted with an acetic acid group at position 5. The compound’s structure combines a partially saturated indene ring (with a ketone at position 1) and a carboxylic acid side chain, making it a versatile scaffold for pharmaceutical and synthetic applications.

Properties

IUPAC Name

2-(1-oxo-2,3-dihydroinden-5-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c12-10-4-2-8-5-7(6-11(13)14)1-3-9(8)10/h1,3,5H,2,4,6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDFIZPRBAFKLGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=C(C=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80437158
Record name (1-Oxo-2,3-dihydro-1H-inden-5-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80437158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125564-43-4
Record name (1-Oxo-2,3-dihydro-1H-inden-5-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80437158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of azobisisobutyronitrile (AIBN) as a radical initiator, along with hypophosphorous acid and triethylamine under reflux in 1-propanol . This reaction yields the indene derivative, which can then be further processed to obtain the desired acetic acid derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

2-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The ketone and carboxylic acid groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and derivative being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Ring Modifications

2-(2,3-Dihydro-1H-inden-5-yl)-2-oxoacetic acid (1s)
  • Structure : Features an α-ketocarboxylic acid (oxoacetic acid) at position 5 of the indene ring.
  • Key Difference : The α-keto group may enhance electrophilicity, influencing reactivity in biological or synthetic contexts compared to the parent acetic acid derivative.
1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid (CAS 56461-20-2)
  • Structure : Carboxylic acid substituent at position 4 instead of 5.
2-Oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid (1t)
  • Structure : Replaces the indene core with a tetrahydronaphthalene ring.
  • Synthesis Yield : Moderate (comparable to 1s), suggesting steric or electronic factors in larger ring systems may limit efficiency .
(6-Chloro-2,3-dihydro-1H-inden-1-yl)acetic Acid Derivatives
  • Modification : Chlorine at position 6 and amide derivatives of the acetic acid group.
  • Activity : Exhibits potent anti-inflammatory effects (ED₃₀ = 6.45 mg/kg for compound 6y) with residual activity exceeding indomethacin.
  • Toxicity : Lower gastrointestinal (GI) ulcerogenicity compared to indomethacin at 100 mg/kg, highlighting the role of substituents in reducing side effects .
ML 3000 ([2,2-Dimethyl-6-(4-chlorophenyl)-7-phenyl-2,3-dihydro-1H-pyrrolizine-5-yl]-acetic acid)
  • Structure : Pyrrolizine-acetic acid hybrid.
  • GI Tolerance : Minimal damage in rats even at 100 mg/kg, contrasting sharply with indomethacin’s severe duodenal toxicity. This suggests core structure modifications (e.g., pyrrolizine vs. indene) improve tolerability .

Data Table: Key Comparative Metrics

Compound Name Substituents Molecular Weight Biological Activity GI Toxicity Yield (%) Reference
2-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetic acid Acetic acid at position 5 ~192 (inferred) Not reported Not reported N/A
(6-Chloro-2,3-dihydro-1H-inden-1-yl)acetic acid derivatives Cl at position 6, amide derivatives Varies Anti-inflammatory (ED₃₀ 6.45 mg/kg) Low N/A
2-(2,3-Dihydro-1H-inden-5-yl)-2-oxoacetic acid Oxoacetic acid at position 5 192.18 Not specified N/A Moderate
ML 3000 Pyrrolizine-acetic acid Not specified Anti-inflammatory Minimal N/A
N¹-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetamide Acetamide at position 5 189.21 Not specified N/A N/A

Research Findings and Implications

  • Substituent Effects : Chlorine or methyl groups enhance biological activity (e.g., anti-inflammatory effects) but require optimization to balance efficacy and toxicity .
  • Synthetic Challenges : Halogenation and electron-withdrawing groups reduce yields in photoredox reactions, necessitating tailored catalytic conditions .
  • Positional Isomerism : Carboxylic acid placement (position 4 vs. 5) may drastically alter molecular interactions, warranting further exploration in drug design .

Biological Activity

Overview

2-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetic acid (CAS Number: 125564-43-4) is an organic compound belonging to the class of indene derivatives. It features a unique fused bicyclic structure characterized by a ketone group at the first position and a carboxylic acid group in the acetic acid side chain. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

PropertyValue
Molecular FormulaC₁₁H₁₀O₃
Molecular Weight190.20 g/mol
AppearanceWhite crystalline solid
SolubilitySoluble in organic solvents, insoluble in water

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound can act as an enzyme inhibitor or receptor modulator , influencing several biochemical pathways. The presence of the ketone and carboxylic acid groups allows for hydrogen bonding and other interactions with biological molecules, which can modulate their activity.

Anti-inflammatory Properties

Research indicates that derivatives of this compound may exhibit anti-inflammatory properties . A study investigating similar indene derivatives found that they could inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases.

Anticancer Activity

Preliminary studies have suggested that this compound and its derivatives may possess anticancer properties . These compounds have been shown to induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways.

Enzyme Inhibition

The compound has been explored for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may interact with cyclooxygenase (COX) enzymes, which play a significant role in inflammation and pain signaling.

Study 1: Antimicrobial Activity

A study assessed the antimicrobial efficacy of various indene derivatives, including this compound. The results indicated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

Study 2: Anti-inflammatory Effects

In another investigation focused on anti-inflammatory effects, derivatives of this compound were tested for their ability to reduce inflammation in vitro. The findings demonstrated a dose-dependent reduction in inflammatory markers, supporting its potential use as an anti-inflammatory agent.

Comparison with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds:

Compound NameStructure TypeBiological Activity
Indole-3-acetic acidPlant hormoneRegulates plant growth
2-(1-Oxo-2,3-dihydro-1H-indene-4-yl)acetic acidStructural isomerSimilar enzyme inhibition
1-Oxo-2,3-dihydro-1H-indene-5-carboxylic acidRelated compoundAnticancer properties

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetic acid, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves coupling reactions between indanone derivatives and acetic acid precursors. For example, refluxing 3-formyl-indenone derivatives with sodium acetate in acetic acid (3–5 hours) yields crystalline products . Optimization includes adjusting molar ratios (e.g., 1:1.1 for aldehyde-to-thiazolidinone), solvent choice (acetic acid for solubility), and reaction time (2.5–5 hours). Monitoring via TLC or HPLC ensures completion.
  • Key Parameters : Temperature (reflux at ~110°C), catalyst (sodium acetate), and inert atmosphere (to prevent oxidation). Purification involves recrystallization from DMF/acetic acid mixtures .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Analytical Techniques :

  • Spectroscopy : FT-IR (C=O stretch at ~1700 cm⁻¹, O-H at ~2500–3300 cm⁻¹) and NMR (¹H/¹³C for indene and acetic acid moieties) .
  • Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular weight (e.g., 191.18 g/mol for related indole-oxoacetic analogs) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., C–H⋯O interactions in indanone derivatives) .

Advanced Research Questions

Q. How should researchers address discrepancies between computational modeling and experimental spectroscopic data for this compound?

  • Approach :

  • Validate computational methods (e.g., DFT/B3LYP/6-311++G(d,p)) by comparing calculated vibrational frequencies (IR/Raman) with experimental data .
  • Adjust solvent effect parameters in simulations if discrepancies arise in polar environments.
  • Cross-check with alternative techniques (e.g., solid-state NMR for crystallinity effects) .

Q. What strategies are effective in resolving conflicting toxicity data across studies?

  • Toxicological Analysis :

  • In Vitro Assays : Use cell lines (e.g., HEK293 or HepG2) to assess acute toxicity (LD₅₀) and compare with reported H302 (oral toxicity) and H319 (eye irritation) classifications .
  • In Silico Tools : Apply QSAR models to predict ADMET properties and cross-reference with experimental LC-MS/MS data on metabolite formation.
  • Confounding Factors : Account for impurities (e.g., residual acetic acid) via HPLC purity checks (>95%) .

Q. How can the stability of this compound under varying storage conditions be systematically evaluated?

  • Stability Protocols :

  • Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures.
  • Light Sensitivity : Store aliquots in amber vials and monitor via UV-Vis spectroscopy for photodegradation.
  • Humidity Control : Use desiccators with silica gel and validate via Karl Fischer titration for water content .

Methodological Challenges and Solutions

Q. What experimental designs are suitable for studying the reactivity of the oxo and acetic acid groups in this compound?

  • Functional Group Reactivity :

  • Oxo Group : Perform nucleophilic additions (e.g., Grignard reagents) in anhydrous THF at −78°C.
  • Acetic Acid Moiety : Esterification via Fischer-Speier (H₂SO₄ catalyst) or coupling with amines (EDC/HOBt).
  • Monitoring : Track reaction progress via ¹H NMR (disappearance of –COOH proton at δ 10–12 ppm) .

Q. How can researchers mitigate hazards during large-scale synthesis or handling?

  • Safety Measures :

  • Ventilation : Use fume hoods with >0.5 m/s airflow to control dust/aerosols .
  • PPE : Nitrile gloves, ANSI-approved goggles, and NIOSH-certified respirators for H335 (respiratory irritation) .
  • Spill Management : Neutralize acetic acid residues with sodium bicarbonate before disposal .

Advanced Applications

Q. What computational approaches are recommended for studying this compound’s potential in drug discovery?

  • In Silico Screening :

  • Docking Studies : Use AutoDock Vina with protein targets (e.g., COX-2 for anti-inflammatory activity).
  • MD Simulations : Analyze binding stability (RMSD < 2 Å over 100 ns trajectories) in GROMACS .

Q. How can researchers design derivatives to enhance bioavailability while retaining activity?

  • Derivatization Strategies :

  • Prodrugs : Convert –COOH to methyl esters for improved membrane permeability.
  • Bioisosteres : Replace the indenone ring with benzofuran or naphthoquinone analogs.
  • LogP Optimization : Use ClogP calculators to target values between 1–3 for oral absorption .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetic acid

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